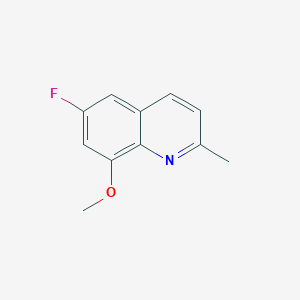

6-Fluoro-8-methoxy-2-methylquinoline

Descripción general

Descripción

6-Fluoro-8-methoxy-2-methylquinoline is a heterocyclic organic compound characterized by its molecular formula C11H10FNO. This compound belongs to the quinoline family, which consists of fused benzene and pyridine rings. Quinolines and their derivatives are known for their diverse biological and chemical properties, making them valuable in various scientific and industrial applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 6-Fluoro-8-methoxy-2-methylquinoline typically involves the following steps:

Starting Materials: The synthesis begins with 2-methylquinoline as the starting material.

Methoxylation: The methoxy group at the 8-position is introduced using methanol in the presence of a strong base, such as potassium carbonate, under reflux conditions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques can further enhance the efficiency of the synthesis process.

Análisis De Reacciones Químicas

Types of Reactions: 6-Fluoro-8-methoxy-2-methylquinoline undergoes various chemical reactions, including:

Oxidation: Oxidation reactions can convert the quinoline core to quinone derivatives.

Reduction: Reduction reactions can reduce the quinoline ring, leading to the formation of dihydroquinoline derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups at various positions on the quinoline ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromyl chloride (CrO2Cl2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.

Substitution: Electrophilic substitution reactions often use Lewis acids like aluminum chloride (AlCl3), while nucleophilic substitutions may involve strong nucleophiles like sodium methoxide (NaOCH3).

Major Products Formed:

Oxidation Products: Quinone derivatives, such as 6-Fluoro-8-methoxy-2-methylquinone.

Reduction Products: Dihydroquinoline derivatives, such as 6-Fluoro-8-methoxy-2-methyl-1,2,3,4-tetrahydroquinoline.

Substitution Products: Various substituted quinolines, depending on the functional group introduced.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Antimicrobial and Antifungal Properties

Quinoline derivatives, including 6-fluoro-8-methoxy-2-methylquinoline, have been extensively studied for their antimicrobial and antifungal activities. Research indicates that quinoline compounds can inhibit the growth of various pathogens, making them candidates for developing new antibiotics and antifungal agents. For instance, derivatives have shown efficacy against Candida albicans and Aspergillus niger, which are significant in clinical settings .

Neuroprotective Effects

Recent studies have highlighted the neuroprotective properties of quinoline derivatives. Compounds similar to this compound have been investigated for their potential in treating neurodegenerative diseases such as Alzheimer's disease. They may exert protective effects on neuronal cells by modulating oxidative stress and inflammation pathways .

Material Science

OLEDs (Organic Light Emitting Diodes)

The structural features of this compound make it suitable for applications in OLED technology. Its ability to act as a light-emitting material is attributed to its conjugated system, allowing for efficient electron transport and light emission. Research has shown that incorporating such quinoline derivatives can enhance the performance of OLEDs by improving brightness and efficiency .

Dye-Sensitized Solar Cells (DSSCs)

Quinoline derivatives are also explored as sensitizers in DSSCs due to their ability to absorb light effectively and convert it into electrical energy. The introduction of fluorine atoms can improve the electronic properties and stability of these compounds, making them ideal for enhancing solar cell performance .

Bioimaging Applications

Fluorescent Probes

The unique optical properties of this compound allow it to be used as a fluorescent probe in bioimaging applications. Its fluorescence can be utilized to monitor cellular processes in vitro, providing insights into cellular dynamics and interactions. This application is particularly valuable in cancer research where tracking tumor cell behavior is crucial .

Data Tables

| Application Area | Description | Potential Benefits |

|---|---|---|

| Medicinal Chemistry | Antimicrobial and antifungal properties | Development of new antibiotics |

| Neuroprotective effects against neurodegenerative diseases | Potential treatments for Alzheimer's | |

| Material Science | Use in OLEDs for light emission | Enhanced brightness and efficiency |

| Application in DSSCs as sensitizers | Improved solar energy conversion | |

| Bioimaging | Fluorescent probes for cellular monitoring | Insights into cellular dynamics |

Case Studies

- Antifungal Activity Study : A study involving this compound demonstrated its effectiveness against Candida albicans. The compound was tested at various concentrations, showing significant inhibition at lower doses compared to standard antifungal agents .

- Neuroprotection Research : In vitro experiments indicated that derivatives of quinoline could protect rat mesenchymal stem cells from oxidative stress-induced damage, supporting their potential use in neurodegenerative therapies .

- OLED Performance Enhancement : A comparative study on OLEDs using different quinoline derivatives showed that those incorporating fluorine exhibited superior performance metrics, including increased luminescence and reduced operational voltage .

Mecanismo De Acción

The mechanism by which 6-Fluoro-8-methoxy-2-methylquinoline exerts its effects depends on its specific application. For instance, in antimicrobial activity, the compound may interact with bacterial enzymes or cell membranes, disrupting their function. In anticancer applications, it may inhibit specific molecular targets involved in cancer cell proliferation.

Molecular Targets and Pathways Involved:

Antimicrobial Activity: Targets bacterial enzymes or cell membrane components.

Anticancer Activity: Inhibits enzymes or signaling pathways involved in cancer cell growth and survival.

Comparación Con Compuestos Similares

6-Fluoro-8-methoxy-2-methylquinoline is compared with other similar compounds to highlight its uniqueness:

6-Fluoroquinoline: Lacks the methoxy group, resulting in different biological and chemical properties.

8-Methoxyquinoline: Lacks the fluorine atom, leading to variations in reactivity and biological activity.

2-Methylquinoline: The absence of both fluorine and methoxy groups results in distinct chemical behavior.

Actividad Biológica

6-Fluoro-8-methoxy-2-methylquinoline is a quinoline derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound is part of a larger class of quinolines known for their diverse pharmacological properties, including antimalarial, anticancer, and antimicrobial activities. This article reviews the biological activity of this compound, highlighting its mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

Chemical Formula : C10H10FNO

CAS Number : 1412256-43-9

The presence of the fluorine atom enhances the compound's lipophilicity, which is crucial for its interaction with biological membranes. The methoxy group may also contribute to its biological activity by influencing the compound's electronic properties.

The biological activity of this compound can be attributed to several key mechanisms:

- Enzyme Inhibition : This compound has been investigated for its ability to inhibit various enzymes, including those involved in cancer cell proliferation and viral replication. For instance, studies have shown that it can act as an inhibitor of the hepatitis C virus NS3 protease, which is critical for viral replication.

- Antimicrobial Activity : The compound exhibits significant antimicrobial properties against various pathogens. Its mechanism may involve disrupting bacterial cell membranes or inhibiting essential metabolic pathways within the microorganisms .

- Anticancer Potential : Research indicates that this compound can induce cytotoxic effects in cancer cell lines by promoting apoptosis and inhibiting cell cycle progression. This effect is likely mediated through its interaction with specific molecular targets within cancer cells .

Structure-Activity Relationship (SAR)

The biological activity of quinoline derivatives often depends on their structural features. For this compound, modifications to the quinoline core can significantly impact its potency and selectivity:

| Structural Modification | Effect on Activity |

|---|---|

| Substitution at C6 (Fluorine) | Enhances lipophilicity and membrane permeability |

| Methoxy Group at C8 | May increase bioavailability and affect receptor interactions |

| Methyl Group at C2 | Influences steric hindrance and binding affinity |

Case Studies

- Antimalarial Activity : A study evaluated the antiplasmodial activity of various quinoline derivatives, including this compound. Results indicated that this compound exhibited micromolar potency against Plasmodium falciparum, suggesting potential as a new antimalarial agent .

- Cytotoxicity Studies : In vitro studies on human cancer cell lines demonstrated that this compound showed significant cytotoxic effects with IC50 values comparable to established chemotherapeutic agents. The compound's ability to induce apoptosis was confirmed through flow cytometry assays .

- Enzyme Interaction Studies : Investigations into the binding affinity of this compound with cytochrome P450 enzymes revealed effective inhibition of their catalytic activity, which could alter drug metabolism pathways in patients receiving concurrent therapies.

Propiedades

IUPAC Name |

6-fluoro-8-methoxy-2-methylquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10FNO/c1-7-3-4-8-5-9(12)6-10(14-2)11(8)13-7/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLJHVAIWGWOEKT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C=C(C=C2C=C1)F)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.